methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C11H10O5. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate can be achieved through various methods. One common approach involves the reaction of 1,3-cyclohexanedione with dimethylformamide dimethylacetal and various N-substituted cyanacetamides . This method typically involves a one-pot three-step process, which includes hydrolysis of 4-cyanobuta-1,3-dienolate salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 7,7-Dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide
- 2-Amino-2’,5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3’-indoline]-3-carboxamide
Uniqueness
Methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate is unique due to its specific structure and the presence of the ester functional group. This makes it distinct from other similar compounds, which may have different functional groups or substituents .
Properties
Molecular Formula |
C11H10O5 |
---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
methyl 2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxylate |
InChI |
InChI=1S/C11H10O5/c1-15-10(13)7-5-6-8(12)3-2-4-9(6)16-11(7)14/h5H,2-4H2,1H3 |
InChI Key |
VIVCGYDDWOTFTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCC2=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.